molecular formula C18H26N4O B2507391 3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea CAS No. 922849-81-8

3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea

Cat. No. B2507391
CAS RN: 922849-81-8
M. Wt: 314.433
InChI Key: QJBVWBNIZBMUTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea" is a urea derivative that incorporates an indole and a piperidine moiety. This structure suggests potential biological activity, as both indole and piperidine rings are common in pharmacologically active molecules. The indole group, in particular, is a core structure in many natural products and pharmaceuticals, while piperidine derivatives are often explored for their potential as therapeutic agents due to their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related indole-containing urea derivatives has been reported in the literature. For example, the reaction of methyl (2E)-3-dimethylamino-2-(1H-indol-3-yl)-propenoate with various ureas leads to the formation of polycyclic meridianin analogues with a uracil structural unit . Although the specific synthesis of "3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea" is not detailed, similar synthetic strategies could potentially be employed, involving the initial preparation of an indole-containing precursor followed by its reaction with an appropriate urea derivative.

Molecular Structure Analysis

The molecular structure of indole-urea derivatives can be characterized using techniques such as NMR, ESI-MS, and X-ray diffraction . These methods provide detailed information about the molecular framework, including bond lengths, angles, and the overall three-dimensional arrangement of atoms in the crystal lattice. The indole and piperidine rings are likely to influence the molecule's conformation and, consequently, its interaction with biological targets.

Chemical Reactions Analysis

Indole-urea compounds can participate in various chemical reactions, depending on the functional groups present and the reaction conditions. The indole moiety can undergo electrophilic substitution reactions, while the urea part can engage in hydrogen bonding and potentially react with acids or bases to form salts or undergo decomposition. The specific reactivity of "3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea" would need to be investigated experimentally.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of the indole and piperidine rings in "3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea" suggests that the compound may have moderate to high lipophilicity, which could affect its solubility in water and organic solvents. These properties are crucial for the compound's bioavailability and pharmacokinetics if it is to be used as a drug .

Scientific Research Applications

Antihypertensive Research

Research on ureidopiperidines, closely related to the compound , has shown significant antihypertensive properties. Studies have indicated that some ureidopiperidines are more potent antihypertensive agents compared to their benzamidopiperidine counterparts (Archibald et al., 1980).

Crystal Structure Studies

The crystal structure of similar compounds has been examined for biological activity. In one study, a planar indole component was found to be twisted at an angle of 63.7° with respect to the rest of the molecule, indicating potential for complex molecular interactions (Saharin et al., 2008).

Chemical Synthesis and Characterization

Urea derivatives have been synthesized and characterized for various applications. For instance, N-Acetyl-N′-methyl urea or ethyl urea underwent a chemoselective reaction to produce specific compounds, demonstrating the versatility of urea derivatives in chemical synthesis (Afshar & Islami, 2009).

Chromatographic Applications

Urea derivatives have been used in chromatography for specific enantiomer separations. This research highlighted the effectiveness of such compounds in separating various racemic mixtures, underlining their importance in analytical chemistry (Ǒi et al., 1995).

Catalytic Applications

In another study, 3-substituted 1-(o-ethynylaryl)ureas showed potential in catalysis, undergoing cyclization depending on the metal, ligand, and reaction conditions used. This research showcases the compound's potential role in facilitating various chemical transformations (Gimeno et al., 2010).

Environmental and Biochemical Studies

Urea derivatives have been studied for their potential in environmental and biochemical applications. For example, research on the metabolic pathways of certain urea derivatives can provide insights into their environmental impact and possible applications in bioremediation or bioengineering (Wan et al., 2019).

Pharmacological Research

Several studies have explored the pharmacological applications of urea derivatives. Their role in inhibiting various enzymes and impacting biochemical pathways indicates their potential in drug discovery and development (Rose et al., 2010).

properties

IUPAC Name

3-(1-ethylindol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-4-22-13-16(15-7-5-6-8-17(15)22)19-18(23)21(3)14-9-11-20(2)12-10-14/h5-8,13-14H,4,9-12H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBVWBNIZBMUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N(C)C3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-ethyl-1H-indol-3-yl)-1-methyl-1-(1-methylpiperidin-4-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.